1-(3-Chloropropyl)-2-fluorobenzene
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Overview
Description
1-(3-Chloropropyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and a fluorine atom at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-fluorobenzene can be synthesized through several methods:
Halogenation of Benzene Derivatives: Starting with 2-fluorobenzene, chlorination can be performed using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to introduce the chloropropyl group.
Nucleophilic Substitution: A nucleophilic substitution reaction can be employed where a 3-chloropropyl halide reacts with 2-fluorobenzene in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Hydrocarbons.
Substitution Products: Various halogenated and functionalized derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-2-fluorobenzene is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties in drug discovery and development.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-2-fluorobenzene exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-fluorobenzene is compared with other similar compounds to highlight its uniqueness:
1-(3-Chloropropyl)benzene: Lacks the fluorine atom, leading to different reactivity and properties.
2-Fluorobenzene: Does not have the chloropropyl group, resulting in distinct chemical behavior.
1-(3-Chloropropyl)-3-fluorobenzene: Similar structure but with the fluorine atom at a different position, affecting its chemical properties.
Properties
IUPAC Name |
1-(3-chloropropyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQKNGAWRUTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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